N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
CAS No.:
Cat. No.: VC16364408
Molecular Formula: C21H22N2O3S2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3S2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C21H22N2O3S2/c24-20(12-11-16-7-3-1-4-8-16)22-21-23(13-17-9-5-2-6-10-17)18-14-28(25,26)15-19(18)27-21/h1-10,18-19H,11-15H2 |
| Standard InChI Key | SKMQESPWVCRPOH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Introduction
N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound belonging to the class of thiazole derivatives. It features a thieno[3,4-d]thiazole moiety, which is of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a benzyl group and a phenylpropanamide group, contributing to its unique chemical properties and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves multiple steps, typically requiring controlled reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like refluxing in organic solvents (e.g., ethanol or DMF) followed by purification methods such as recrystallization or chromatography are commonly employed.
Biological Activities and Potential Applications
Thiazole derivatives, including this compound, exhibit a range of biological activities:
| Biological Activity | Description |
|---|---|
| Anticancer Potential | Studies suggest that related compounds may induce apoptosis and cell cycle arrest in cancer cell lines. |
| Anti-inflammatory Effects | Thiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes. |
| Antimicrobial Activity | These compounds have shown efficacy against various bacteria and fungi by interacting with microbial enzymes. |
Mechanism of Action
The mechanism of action for N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-3-phenylpropanamide is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The thieno-thiazole moiety may facilitate binding through hydrogen bonding or π-stacking interactions with aromatic residues in target proteins.
Research Findings and Future Directions
Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory and anticancer activities, suggesting that this compound may also possess therapeutic potential. Further research is necessary to fully elucidate its pharmacological profiles and therapeutic applications. Quantitative structure–activity relationship (QSAR) analysis could provide insights into how structural modifications influence biological activity.
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